molecular formula C6H6N4 B11924330 Pyrrolo[2,1-f][1,2,4]triazin-2-amine

Pyrrolo[2,1-f][1,2,4]triazin-2-amine

Cat. No.: B11924330
M. Wt: 134.14 g/mol
InChI Key: BOIFBADFJBDLFT-UHFFFAOYSA-N
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Description

A Privileged Scaffold in Heterocyclic Chemistry

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the development of a wide array of therapeutic agents. The pyrrolo[2,1-f] researchgate.netpitt.edunih.govtriazine core perfectly embodies this concept. researchgate.net Its unique three-dimensional structure and the specific arrangement of its nitrogen atoms allow it to interact with various biological macromolecules, particularly enzymes like kinases. researchgate.netnih.gov

The pyrrolo[2,1-f] researchgate.netpitt.edunih.govtriazine scaffold is considered an isostere of naturally occurring purine (B94841) nuclei, which are fundamental components of cellular systems. researchgate.net This structural similarity allows it to mimic the interactions of purines with their biological targets, leading to a diverse range of pharmacological activities. researchgate.net The presence of multiple heteroatoms facilitates the formation of hydrogen bonds and other non-covalent interactions with amino acid residues within the active sites of enzymes, a feature that is often more pronounced than in simpler monocyclic or fused aromatic ring systems. nih.gov

Derivatives of this scaffold have demonstrated potent inhibitory activity against a variety of kinases, including anaplastic lymphoma kinase (ALK), Janus kinase 2 (JAK2), vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and c-Met. researchgate.netpitt.edunih.gov The ability to modulate the activity of these kinases is crucial in the development of treatments for cancer and inflammatory diseases. nih.govresearchgate.net The amenability of the pyrrolo[2,1-f] researchgate.netpitt.edunih.govtriazine core to chemical modification allows for the fine-tuning of its biological activity and pharmacokinetic properties, making it an attractive starting point for the design of new drugs. researchgate.net

A Journey Through Time: The Evolution of Pyrrolo[2,1-f]researchgate.netpitt.edunih.govtriazines

The first synthesis of the pyrrolo[2,1-f] researchgate.netpitt.edunih.govtriazine ring system was reported in the late 1970s. nih.govresearchgate.netnih.gov However, its potential in medicinal chemistry remained largely unexplored for over a decade. nih.gov It was not until the early 1990s that this heterocycle gained prominence when it was incorporated into C-nucleosides as a novel mimic of purines. nih.gov

The early 2000s marked a turning point for the pyrrolo[2,1-f] researchgate.netpitt.edunih.govtriazine scaffold, driven by the burgeoning field of kinase inhibitor research. nih.gov The urgent need for novel and "druggable" molecular frameworks to target this important class of enzymes led to a surge in the exploration of pyrrolo[2,1-f] researchgate.netpitt.edunih.govtriazine derivatives. nih.gov This period saw the discovery of numerous compounds with potent and selective kinase inhibitory activity, solidifying the scaffold's status as a privileged structure in drug discovery. pitt.edunih.gov

The versatility of this scaffold is highlighted by its presence in a range of clinically investigated and approved drugs. For instance, derivatives of pyrrolo[2,1-f] researchgate.netpitt.edunih.govtriazine have been developed as inhibitors of c-Met and VEGFR-2 for cancer therapy. nih.gov The antiviral drug Remdesivir (B604916), which gained significant attention for its activity against a broad spectrum of RNA viruses, also features the pyrrolo[2,1-f] researchgate.netpitt.edunih.govtriazine core. nih.govnih.govmdpi.com This demonstrates the remarkable journey of this heterocycle, from its initial use in C-nucleosides to its current prominence in the development of both anticancer and antiviral agents. nih.govmdpi.com

The continued exploration of this scaffold has led to the development of practical and scalable synthetic routes, facilitating the generation of diverse libraries of compounds for biological screening. researchgate.netresearchgate.net The ability to introduce a variety of substituents at different positions of the pyrrolo[2,1-f] researchgate.netpitt.edunih.govtriazine ring has enabled the optimization of potency, selectivity, and pharmacokinetic profiles of drug candidates. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrolo[2,1-f][1,2,4]triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-8-4-5-2-1-3-10(5)9-6/h1-4H,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIFBADFJBDLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C=NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Pyrrolo 2,1 F 1 2 3 Triazin 2 Amine and Its Derivatives

Strategies for Pyrrolo[2,1-f]nih.govthieme-connect.comresearchgate.nettriazine Core Construction

The synthesis of the pyrrolo[2,1-f] nih.govthieme-connect.comresearchgate.nettriazine core has been approached through various strategic disconnections, leading to several distinct and effective methodologies. These strategies often begin with either a pre-formed pyrrole (B145914) or triazine ring, which is then elaborated to construct the fused bicyclic system. Key approaches include building upon pyrrole precursors, utilizing bromohydrazone intermediates, forming triazinium dicyanomethylides, engaging in multistep reaction sequences, employing transition metal catalysis, and inducing rearrangement of related heterocyclic systems. nih.gov

Synthesis from Pyrrole Derivatives

A common and effective strategy for constructing the pyrrolo[2,1-f] nih.govthieme-connect.comresearchgate.nettriazine core begins with appropriately substituted pyrrole derivatives. nih.gov This approach typically involves the N-amination of a pyrrole ring followed by cyclization with a suitable one-carbon synthon to form the triazine ring.

For instance, an N-unsubstituted pyrrole can be treated with an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine or chloramine (B81541) in the presence of a base like sodium hydride. nih.gov The resulting N-aminopyrrole can then undergo cyclization with formamide (B127407) at elevated temperatures to yield the pyrrolo[2,1-f] nih.govthieme-connect.comresearchgate.nettriazine. nih.gov

Another variation starts with 3-iodo-1H-pyrrole-2-carbaldehyde, which is converted to the corresponding pyrrole-2-carbonitrile. nih.gov This nitrile can then be further elaborated to construct the fused triazine ring. A notable example involves the electrophilic N-amination of a pyrrole derivative with O-(diphenylphosphinyl)hydroxylamine to produce an N-aminopyrrole. Subsequent cyclization with formamidine (B1211174) acetate (B1210297) leads to the formation of a substituted pyrrolo[2,1-f] nih.govthieme-connect.comresearchgate.nettriazin-4-amine. nih.gov

These methods are summarized in the table below:

Starting MaterialKey ReagentsIntermediateProductRef
N-unsubstituted pyrrole1. NaH, O-(2,4-dinitrophenyl)hydroxylamine or NH2Cl 2. Formamide, 165°CN-aminopyrrolePyrrolo[2,1-f] nih.govthieme-connect.comresearchgate.nettriazine nih.gov
3-Iodo-1H-pyrrole-2-carbaldehydeTwo-step, one-pot processPyrrole-2-carbonitrilePyrrolo[2,1-f] nih.govthieme-connect.comresearchgate.nettriazine derivative nih.gov
Pyrrole derivative1. O-(Diphenylphosphinyl)hydroxylamine 2. Formamidine acetateN-aminopyrroleSubstituted pyrrolo[2,1-f] nih.govthieme-connect.comresearchgate.nettriazin-4-amine nih.gov

Bromohydrazone-Based Methodologies

A practical synthesis of functionalized pyrrolo[2,1-f] nih.govthieme-connect.comresearchgate.nettriazine nuclei has been developed utilizing bromohydrazone intermediates. This approach is particularly useful for large-scale synthesis. The key steps involve the selective C-alkylation of an oxalacetate (B90230) salt with a hydrazonyl bromide. This reaction forms a 2-hydrazonoethyl-3-oxosuccinate intermediate. Subsequent cyclodehydration of this intermediate leads to the formation of an aminopyrrole, which can then be further elaborated. The aminopyrrole undergoes deprotection and condensation with formamidine to afford the desired pyrrolo[2,1-f] nih.govthieme-connect.comresearchgate.nettriazine scaffold. researchgate.net

Approaches via Triazinium Dicyanomethylide Formation

The 1,3-cycloaddition reaction of N(1)-ethyl-1,2,4-triazinium tetrafluoroborates with dimethyl acetylenedicarboxylate (B1228247) represents another elegant approach to the synthesis of substituted pyrrolo[2,1-f] nih.govthieme-connect.comresearchgate.nettriazines. mdpi.com In this method, the triazinium salt acts as a 1,3-dipole precursor, which, upon reaction with the dipolarophile (dimethyl acetylenedicarboxylate), leads to the formation of the fused pyrrole ring. The reaction is typically carried out in a solvent like dry tetrahydrofuran (B95107) or absolute dioxane, with the addition of triethylamine (B128534) to facilitate the reaction. mdpi.comurfu.ru This methodology allows for the synthesis of a variety of 2,4-disubstituted pyrrolo[2,1-f] nih.govthieme-connect.comresearchgate.nettriazines containing aryl and thienyl substituents. mdpi.com

An example of this reaction is presented below:

Triazinium SaltDipolarophileSolventProductRef
N(1)-ethyl-1,2,4-triazinium tetrafluoroborateDimethyl acetylenedicarboxylateDry tetrahydrofuran or absolute dioxaneDimethyl 7-methyl-2-R2-4-R1-pyrrolo[2,1-f] nih.govthieme-connect.comresearchgate.nettriazine-5,6-dicarboxylate mdpi.com

Multistep Synthetic Routes and Their Optimization

The synthesis of complex pyrrolo[2,1-f] nih.govthieme-connect.comresearchgate.nettriazine derivatives, such as C-nucleoside analogues, often requires multistep synthetic sequences. nih.gov These routes are designed to be linear and allow for the introduction of various functional groups.

One such synthesis of a pyrrolo-[2,1-f] nih.govthieme-connect.comresearchgate.nettriazine-4-amine adenosine (B11128) analog involved a seven-step linear route. nih.gov The synthesis commenced with the formation of an activated trichloroacetamidate from trichloroacetonitrile (B146778) and a riboside. This was followed by the slow addition of a pyrrole at low temperature in the presence of a Lewis acid like BF3·Et2O, yielding an anomeric mixture of pyrrole nucleosides. nih.gov Further functional group manipulations and cyclization steps ultimately lead to the desired product.

Another multistep procedure has been developed for the synthesis of pyrrolo[2,1-f] nih.govthieme-connect.comresearchgate.nettriazines with potential antiproliferative activity. nih.gov This route utilizes a substituted pyridine (B92270) derivative and an N-aminated pyrrole. The synthesis begins with the bromination of 2-aminopyridine, followed by conversion to a pivaloylamide. Reaction with n-BuLi and DMF affords a key aldehyde intermediate. Concurrently, N-amination of pyrrole carboxamides is achieved using a quaternary ammonium (B1175870) salt and ammonium chloride, followed by treatment with ammonia (B1221849) in methanol (B129727) to yield 1-amino-1H-pyrrole-2-carboxamides. nih.gov Condensation of these two key intermediates then leads to the final pyrrolo[2,1-f] nih.govthieme-connect.comresearchgate.nettriazine derivatives.

A scalable process for a 2-anilino-7-aryl-pyrrolo[2,1-f] nih.govthieme-connect.comresearchgate.nettriazine starts with tert-butyl carbazate (B1233558) to form the crucial N-N bond. researchgate.net The pyrrolotriazine core is then generated through a stable bromoaldehyde intermediate, followed by condensation with ammonium carbonate. researchgate.net

Transition Metal-Mediated Syntheses (e.g., Copper-Promoted Reactions)

Transition metal catalysis, particularly with copper, has emerged as a powerful tool for the synthesis of pyrrolo[2,1-f] nih.govthieme-connect.comresearchgate.nettriazin-4(3H)-ones. nih.govthieme-connect.com These methods often proceed through tandem reactions, allowing for the formation of multiple bonds in a single pot.

A one-pot, two-step synthesis of substituted pyrrolo[2,1-f] nih.govthieme-connect.comresearchgate.nettriazin-4(3H)-ones has been reported involving a copper(II)-catalyzed reaction. nih.gov The reaction of a 4-oxo-4H-chromene-3-carbaldehyde with 1-amino-1H-pyrrole-2-carboxamide in the presence of a CuCl2·2H2O/NaOAc/DMSO catalytic system at 120°C yields a 2-(4-oxo-4H-chromen-3-yl)pyrrolo[2,1-f] nih.govthieme-connect.comresearchgate.nettriazin-4(3H)-one intermediate. This intermediate can then react with various amidines and hydrazines to afford the final products. nih.gov

Another copper-promoted method involves the condensation of aldehydes with 1-amino-5-carbamoyl-1H-pyrroles. thieme-connect.com The reaction is catalyzed by cupric chloride and has been optimized with respect to additives, solvent, temperature, and time. thieme-connect.com Mechanistic studies suggest the formation of intermediates arising from the initial condensation of the aminopyrrole and the aldehyde, followed by a copper-mediated cyclization and subsequent dehydrogenation. thieme-connect.com The substrate scope has been explored, revealing that aldehydes with electron-donating groups generally react faster than those with electron-withdrawing groups, although steric effects can also play a significant role. thieme-connect.com

The following table summarizes a copper-catalyzed synthesis:

AldehydeAminopyrroleCatalyst SystemProductRef
Substituted benzaldehydes, heteroaryl aldehydes, alkyl aldehydes, or acetals1-Amino-5-carbamoyl-1H-pyrrolesCupric chloride2-Substituted pyrrolo[2,1-f] nih.govthieme-connect.comresearchgate.nettriazin-4(3H)-ones thieme-connect.com

Rearrangement Reactions of Pyrrolooxadiazines

An alternative and practical approach to the synthesis of pyrrolo[2,1-f] nih.govthieme-connect.comresearchgate.nettriazin-4(3H)-ones involves the rearrangement of pyrrolo[1,2-d] nih.govresearchgate.netbeilstein-journals.orgoxadiazines. nih.govresearchgate.netbeilstein-journals.org This methodology offers a facile and practical alternative to previously reported procedures, often proceeding under mild conditions. researchgate.netbeilstein-journals.org

The synthesis starts with the preparation of pyrrole-2-carboxamides from 3-chloro-1H-pyrrole-2-carboxylic acid. nih.gov These are then converted to 1-aminopyrroles. Further reaction yields pyrrole derivatives that undergo regioselective intramolecular cyclization to give a mixture of the desired pyrrolooxadiazines and side products. nih.gov These pyrrolooxadiazines can then be rearranged to the corresponding pyrrolo[2,1-f] nih.govthieme-connect.comresearchgate.nettriazin-4(3H)-ones. nih.govresearchgate.netbeilstein-journals.org The rearrangement can be induced by nucleophiles, and the regioselectivity of the initial cyclization can be influenced by the choice of halogen sources of triphenylphosphorane and the N-functional groups. researchgate.netbeilstein-journals.org It has been demonstrated that the use of counter ions such as lithium and sodium for the oxygen atom facilitates the rearrangement to the triazinone. beilstein-journals.org This method allows for the synthesis of pyrrolo[2,1-f] nih.govthieme-connect.comresearchgate.nettriazin-4(3H)-ones under very mild conditions, such as at 0 °C for a short duration. beilstein-journals.org

Regio- and Diastereoselective 1,3-Dipolar Cycloaddition Reactions (e.g., Triazinium Ylides)

A direct and efficient pathway to polysubstituted pyrrolo[2,1-f] researchgate.netrsc.orgnih.govtriazines involves the 1,3-dipolar cycloaddition of triazinium ylides. nih.gov This strategy begins with the alkylation of readily available 1,2,4-triazines under mild conditions to form stable 1-alkyl-1,2,4-triazinium salts. researchgate.netnih.gov These salts serve as precursors to triazinium ylides, which are generated in situ. The ylides then react with electron-deficient dipolarophiles, such as dimethyl acetylenedicarboxylate (DMAD), in a single step to produce the target pyrrolotriazine scaffold. nih.gov

The reaction's outcomes are highly dependent on the substitution patterns of the reactants. Experimental data, supported by DFT calculations, have shown that these cycloadditions can be both regio- and diastereoselective, offering a streamlined route to complex, multi-substituted products in good yields. nih.govacs.org This method provides a significant advantage over classical multi-step approaches, allowing for rapid access to a variety of pyrrolotriazine derivatives. nih.gov

Table 1: 1,3-Dipolar Cycloaddition of Triazinium Ylides

1,2,4-Triazine ReactantAlkylating AgentDipolarophileProductYieldRef
3-Methyl-1,2,4-triazineMethyl iodideDMAD5,6-dicarbomethoxy-3-methyl-pyrrolo[2,1-f] researchgate.netrsc.orgnih.govtriazineGood nih.gov
3-Phenyl-1,2,4-triazineEthyl bromoacetateDMAD5,6-dicarbomethoxy-7-ethoxycarbonyl-3-phenyl-pyrrolo[2,1-f] researchgate.netrsc.orgnih.govtriazineGood nih.gov

Intramolecular Cyclization Approaches for Pyrrolotriazinones

Pyrrolotriazinones are crucial intermediates in the synthesis of many pyrrolo[2,1-f] researchgate.netrsc.orgnih.govtriazine derivatives. semanticscholar.org Several intramolecular cyclization strategies have been developed for their construction. One prominent method involves the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. nih.gov Another approach is the nucleophile-induced rearrangement of pyrrolo[1,2-d] researchgate.netnih.govnih.govoxadiazines. nih.govsemanticscholar.org These methods are often more practical and facile than older procedures that required harsh conditions, such as high temperatures and strong bases or acids, for extended periods. nih.govsemanticscholar.org

The regioselectivity of the cyclization can be influenced by the reaction conditions. For instance, in the cyclization of N-acylnitrenium ions, the choice of halogen source (e.g., Br vs. Cl) and the nature of neighboring groups (electron-donating vs. electron-withdrawing) can direct the reaction to form the desired triazinone product. semanticscholar.org More recent developments include the electrophilic intramolecular cyclization of N-alkyne-substituted pyrrole esters, where activation of the alkyne with iodine triggers cyclization to form a pyrrolooxazinone, which can be a precursor to the target systems. beilstein-journals.org

Table 2: Intramolecular Cyclization for Pyrrolotriazinones

Starting MaterialReagents/ConditionsProductKey FeatureRef
1,2-biscarbamoyl-substituted 1H-pyrrolePPh₃Br₂Pyrrolo[2,1-f] researchgate.netrsc.orgnih.govtriazin-4(3H)-oneRegioselective N-imidoylation nih.gov
Pyrrolo[1,2-d] researchgate.netnih.govnih.govoxadiazineNucleophile (e.g., LiOH)Pyrrolo[2,1-f] researchgate.netrsc.orgnih.govtriazin-4(3H)-oneNucleophile-induced rearrangement nih.govsemanticscholar.org
N-alkyne-substituted pyrrole esterI₂PyrrolooxazinoneElectrophilic cyclization beilstein-journals.org

Process Intensification and Scalable Synthesis of Pyrrolo[2,1-f]researchgate.netrsc.orgnih.govtriazine Key Intermediates

The demand for certain pyrrolo[2,1-f] researchgate.netrsc.orgnih.govtriazine-based compounds, notably as key starting materials for antiviral drugs like Remdesivir (B604916), has driven the development of scalable and intensified synthetic processes. vapourtec.comresearchgate.net

Development of Continuous Flow Chemistry Processes

To meet high-throughput demands, continuous flow chemistry has been employed for the synthesis of pyrrolo[2,1-f] researchgate.netrsc.orgnih.govtriazin-4-amine. vapourtec.com This approach offers enhanced safety, consistency, and throughput compared to traditional batch processing. vapourtec.comresearchgate.net Key steps, such as the N-amination of 2-cyanopyrrole, have been successfully adapted to a flow regime. vapourtec.com This involves the in-situ generation of monochloramine, which is then reacted with the pyrrole substrate. The use of a process-friendly soluble base like potassium tert-butoxide (KOt-Bu) instead of sodium hydride facilitates the continuous process. vapourtec.com These multi-stage continuous flow systems, which can also incorporate extractions and separations, provide a viable and scalable route to this critical intermediate. vapourtec.com

Pot, Atom, and Step Economy (PASE) Synthesis

In one example, a copper-promoted, two-step, one-pot reaction was developed starting from chromenone derivatives and 1-amino-1H-pyrrole-2-carboxamide. researchgate.netrsc.org This sequential reaction cascade results in the formation of at least six chemical bonds in a single pot, efficiently and rapidly generating a library of drug-like small molecules. researchgate.netrsc.org The use of a CuCl₂·2H₂O/NaOAc catalytic system in DMSO at 120°C proved effective for this transformation. nih.gov

Regioselective Functionalization and Derivatization Strategies

Controlling the position of new functional groups on the pyrrolotriazine ring is essential for creating analogues with desired properties.

Influence of Reaction Conditions on Regioselectivity (e.g., Bromination)

The regioselectivity of electrophilic substitution, such as bromination, is highly dependent on the specific reaction conditions. While direct studies on Pyrrolo[2,1-f] researchgate.netrsc.orgnih.govtriazin-2-amine are limited, research on the closely related pyrrolo[1,2-a]quinoxaline (B1220188) scaffold provides valuable insights into the factors governing regioselectivity. rsc.orgnih.gov

Using a mild brominating agent like tetrabutylammonium (B224687) tribromide (TBATB), it is possible to achieve highly selective bromination. rsc.org The stoichiometry of the reagent and the reaction solvent can be tuned to favor different outcomes. For example, using a slight excess of TBATB in acetonitrile (B52724) can lead to selective C3-monobromination in high yield. nih.gov Increasing the amount of the brominating agent can result in the formation of C1,C3-dibrominated products. nih.gov The choice of solvent is also critical; solvents like acetonitrile have been shown to provide higher selectivity and yield compared to others like DMF or DMA. nih.gov This demonstrates that careful optimization of reagents and conditions is paramount for controlling the regiochemical outcome of functionalization reactions on such heterocyclic systems.

Directed Functionalization at Specific Positions (e.g., C-2, C-4, C-5, C-6, C-7)

The ability to selectively introduce substituents at specific positions on the pyrrolo[2,1-f] acs.orgnih.govnih.govtriazine ring is essential for fine-tuning the pharmacological properties of its derivatives. Researchers have developed various strategies to achieve regioselective functionalization at key carbon atoms of the bicyclic core.

A notable strategy involves a multi-step synthesis starting from a pyrrole precursor to achieve substitution at the C-4 and C-7 positions. For instance, a 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f] acs.orgnih.govnih.govtriazine intermediate can be synthesized through a sequence involving N-amination of a pyrrole carboxylate, cyclization, S-methylation, chlorination at the C-4 position, and subsequent regioselective bromination at the C-7 position. nih.gov This halogenated intermediate serves as a versatile handle for further modifications.

The synthesis of 2,7-disubstituted derivatives has been a significant focus, particularly for developing kinase inhibitors. A new kinase inhibitor template, 2-anilino-7-aryl-pyrrolo[2,1-f] acs.orgnih.govnih.govtriazine, was designed to mimic the bioactive conformation of the diaminopyrimidine motif. acs.orgnih.govresearchgate.net The synthesis involves creating a late-stage, orthogonally reactive key intermediate that allows for rapid diversification. nih.govresearchgate.net An optimized in situ triflate displacement is used to install the C-2 aniline (B41778) group. nih.govresearchgate.net

Functionalization at the C-5 and C-6 positions has also been explored to modulate compound properties. In the development of VEGFR-2 kinase inhibitors based on a 4-(3-hydroxyphenylamino)pyrrolo[2,1-f] acs.orgnih.govnih.govtriazine template, structure-activity relationship (SAR) studies at the C-5 and C-6 positions were conducted. nih.gov It was found that incorporating a basic amino group on a C-6 side chain could successfully mitigate the glucuronidation of a phenol (B47542) group on the C-4 substituent, a common metabolic pathway. nih.gov

Furthermore, 2,4-disubstituted pyrrolo[2,1-f] acs.orgnih.govnih.govtriazines have been synthesized, containing both aryl and thienyl groups, by utilizing a 1,3-cycloaddition reaction of N(1)-ethyl-1,2,4-triazinium tetrafluoroborates with dimethyl acetylenedicarboxylate. mdpi.com

The following table summarizes methodologies for directed functionalization at various positions of the pyrrolo[2,1-f] acs.orgnih.govnih.govtriazine core.

Position(s)Reagents and ConditionsResulting FunctionalizationRef.
C-4 POCl₃Chlorination nih.gov
C-7 N-Bromosuccinimide (NBS)Bromination (with ~5:1 regioselectivity over C-5) nih.gov
C-2, C-7 In situ triflate displacement, Suzuki couplingInstallation of C-2 aniline and C-7 aryl groups nih.govresearchgate.net
C-5, C-6 Various side chainsIntroduction of diverse substituents to improve potency and metabolic stability nih.gov
C-2, C-4 1,3-cycloaddition of triazinium salts with alkynesIntroduction of aryl and thienyl substituents mdpi.com

Scaffold Modification and Diversity-Oriented Synthesis for Pyrrolo[2,1-f]acs.orgnih.govnih.govtriazine Derivatives

Scaffold modification and diversity-oriented synthesis are powerful approaches to explore the chemical space around the pyrrolo[2,1-f] acs.orgnih.govnih.govtriazine core, leading to the discovery of novel compounds with improved biological activities. A key strategy in this regard is the creation of versatile intermediates that can be readily and systematically modified.

A prime example is the development of a late-stage, orthogonally reactive key intermediate for the synthesis of 2-anilino-7-aryl-pyrrolo[2,1-f] acs.orgnih.govnih.govtriazine kinase inhibitors. nih.govresearchgate.net This approach allows for "rapid diversification," where different aniline and aryl groups can be introduced in the final steps of the synthesis, generating a library of analogs for biological screening. nih.govresearchgate.net This method is highly efficient for establishing structure-activity relationships.

Palladium-catalyzed cross-coupling reactions are indispensable tools for scaffold modification in modern organic synthesis, and their application to the pyrrolo[2,1-f] acs.orgnih.govnih.govtriazine system is crucial for introducing structural diversity.

The Suzuki coupling has been effectively used in the synthesis of precursors for the pyrrolotriazine ring. For example, a 5-bromopyrrole-2-carbaldehyde intermediate was coupled with an appropriate boronic acid to introduce a phenyl group, which ultimately becomes the C-7 substituent of the final 7-phenylpyrrolo[2,1-f] acs.orgnih.govnih.govtriazin-2-ol product. nih.gov

The Sonogashira coupling is another powerful reaction for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, typically employing a palladium catalyst and a copper(I) co-catalyst under mild, basic conditions, is widely used in the synthesis of complex molecules and pharmaceuticals. wikipedia.orglibretexts.orgorganic-chemistry.org While specific examples of Sonogashira coupling directly on the pyrrolo[2,1-f] acs.orgnih.govnih.govtriazine scaffold are not detailed in the provided context, its utility in heterocyclic chemistry suggests it is a highly viable method for introducing alkynyl substituents, which can serve as handles for further diversification.

The general conditions for these cross-coupling reactions are presented below.

ReactionCatalyst SystemCoupling PartnersGeneral ConditionsRef.
Suzuki Coupling Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Aryl/vinyl halide or triflate + Aryl/vinyl boronic acid or esterTypically in a solvent mixture like toluene/ethanol/water with heating nih.gov
Sonogashira Coupling Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) salt (e.g., CuI)Aryl/vinyl halide + Terminal alkyneAmine base (e.g., Et₃N or Et₂NH), often at room temperature wikipedia.orglibretexts.org

The strategic introduction of a wide array of substituents is key to optimizing the biological activity and pharmacokinetic properties of pyrrolo[2,1-f] acs.orgnih.govnih.govtriazine derivatives.

In the pursuit of dual c-Met and VEGFR-2 inhibitors, a series of derivatives were synthesized with various substituents to enhance anticancer efficacy. ebi.ac.uk These efforts led to the identification of compounds with potent inhibitory activity in the nanomolar range against both kinases and related cancer cell lines. ebi.ac.uk

For the development of anaplastic lymphoma kinase (ALK) inhibitors, a 2,7-disubstituted pyrrolo[2,1-f] acs.orgnih.govnih.govtriazine scaffold was designed. nih.gov The strategic incorporation of specific groups at these positions led to compounds with high potency and selectivity for ALK over other kinases like the insulin-like growth factor-1 receptor (IGF-1R), and demonstrated efficacy in animal models. nih.gov

Similarly, the synthesis of 2,4-disubstituted derivatives as IGF-1R kinase inhibitors highlights the importance of substitution patterns for achieving target selectivity. citeab.com The strategic placement of substituents at the C-2 and C-4 positions was critical in discovering a clinical candidate. citeab.com Another study demonstrated the synthesis of 2,4-disubstituted pyrrolo[2,1-f] acs.orgnih.govnih.govtriazines bearing aryl and thienyl groups, which showed potential as antiviral agents. mdpi.com

The following table showcases examples of strategic substituent introduction and the targeted biological activity.

PositionsIntroduced SubstituentsTarget/ApplicationRef.
C-2, C-7 Anilino and various aryl groupsAnaplastic Lymphoma Kinase (ALK) inhibitors nih.gov
C-4, C-5, C-6 3-Hydroxyphenylamino at C-4, various side chains at C-5/C-6VEGFR-2 kinase inhibitors nih.gov
C-2, C-4 Various complex moietiesDual c-Met/VEGFR-2 inhibitors ebi.ac.uk
C-2, C-4 Aryl and thienyl groupsAntiviral agents (Influenza A) mdpi.com
C-2, C-4 Various complex moietiesInsulin-like Growth Factor Receptor (IGF-1R) inhibitors citeab.com

Theoretical and Mechanistic Investigations of Pyrrolo 2,1 F 1 2 3 Triazine Reactivity

Elucidation of Reaction Mechanisms

The synthesis and functionalization of the pyrrolo[2,1-f] nih.govmdpi.comacs.orgtriazine core are achieved through a variety of reaction pathways. A common strategy involves the construction of the triazine ring onto a pre-existing pyrrole (B145914) derivative. nih.gov For instance, the cyclization of an N-aminopyrrole with reagents like formamidine (B1211174) acetate (B1210297) is a key method for forming the core structure. researchgate.netnih.gov

The mechanisms of these reactions are often complex. For example, the synthesis of pyrrolo[2,1-f] nih.govmdpi.comacs.orgtriazin-4(3H)-ones can proceed through a nucleophile-induced rearrangement of pyrrolo[1,2-d] nih.govacs.orgnih.govoxadiazines or by the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. nih.gov The choice of reagents and reaction conditions can influence the regioselectivity of these cyclizations. nih.gov

Furthermore, the pyrrolo[2,1-f] nih.govmdpi.comacs.orgtriazine system can undergo various transformations, including transition metal-mediated cross-coupling reactions. nih.gov In one example, a copper(II)-catalyzed reaction between 4-oxo-4H-chromene-3-carbaldehyde and 1-amino-1H-pyrrole-2-carboxamide was used to synthesize a substituted pyrrolo[2,1-f] nih.govmdpi.comacs.orgtriazin-4(3H)-one. nih.gov Another important reaction type is the 1,3-dipolar cycloaddition, which has been utilized to create 2,4-disubstituted pyrrolo[2,1-f] nih.govmdpi.comacs.orgtriazines. mdpi.com

The presence of an amino group at the C2 position, as in pyrrolo[2,1-f] nih.govmdpi.comacs.orgtriazin-2-amine, is expected to significantly influence the nucleophilicity of the heterocyclic system, thereby directing the course of subsequent chemical modifications.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) calculations are a powerful tool for predicting the reactivity of molecules like pyrrolo[2,1-f] nih.govmdpi.comacs.orgtriazines. By mapping the molecular electrostatic potential (MEP) and analyzing the frontier molecular orbitals (HOMO and LUMO), researchers can identify the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack.

For the broader class of pyrrolo[2,1-f] nih.govmdpi.comacs.orgtriazine-based kinase inhibitors, docking studies have shown that the N-1 nitrogen of the pyrrolotriazine core can form crucial hydrogen bonds with amino acid residues (like Met769) in the hinge region of the ATP binding site of kinases such as EGFR. nih.gov This highlights the importance of the nitrogen atoms in mediating biological interactions. The addition of a 2-amino group would further modulate the electron density across the ring system, likely impacting these interactions.

Table 1: Representative Data from Computational Studies on Heterocyclic Systems

ParameterDescriptionTypical Application in Pyrrolotriazine Research
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the ability to donate electrons.Higher values suggest greater susceptibility to electrophilic attack.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the ability to accept electrons.Lower values suggest greater susceptibility to nucleophilic attack.
MEP Map Molecular Electrostatic Potential Map. Visualizes electron-rich (red) and electron-poor (blue) areas.Identifies likely sites for hydrogen bonding and electrophilic/nucleophilic reactions.

This table provides a generalized overview of how computational parameters are used. Specific energy values for Pyrrolo[2,1-f] nih.govmdpi.comacs.orgtriazin-2-amine would require dedicated DFT calculations.

For pyrrolo[2,1-f] nih.govmdpi.comacs.orgtriazin-2-amine, the potential for tautomerism exists between the amine form and its corresponding imine tautomer. Quantum chemical calculations are essential for determining the relative energies and, therefore, the predominant tautomeric form under various conditions. The stability of different tautomers can have a profound impact on the molecule's reactivity and its ability to interact with biological targets.

Conformational analysis, also aided by computational methods, is crucial for understanding the three-dimensional structure of flexible molecules. For substituted pyrrolo[2,1-f] nih.govmdpi.comacs.orgtriazines, this analysis helps identify the most stable spatial arrangements (conformers) and the energy barriers for rotation around single bonds. This information is vital for designing molecules that can fit precisely into the binding pocket of a target protein.

Kinetic and Thermodynamic Aspects of Pyrrolo[2,1-f]nih.govmdpi.comacs.orgtriazine Transformations

The efficiency and outcome of the synthesis of pyrrolo[2,1-f] nih.govmdpi.comacs.orgtriazines are governed by kinetic and thermodynamic factors. Some synthetic routes require harsh conditions, such as high temperatures and long reaction times, indicating significant activation energy barriers. nih.gov However, research has focused on developing milder and more efficient methods. For example, a method for producing pyrrolo[2,1-f] nih.govmdpi.comacs.orgtriazin-4(3H)-ones was developed that proceeds rapidly at 0 °C. nih.gov

Process safety studies, which include thermal analysis using techniques like Differential Scanning Calorimetry (DSC), provide critical data on the thermodynamics of a reaction. For the synthesis of the parent pyrrolo[2,1-f] nih.govmdpi.comacs.orgtriazine, the generation of the Vilsmeier reagent was found to be exothermic, but with a low maximum temperature of synthesis reaction (MTSR), indicating a manageable safety profile for scale-up. acs.org Such studies are crucial for moving from laboratory-scale synthesis to larger-scale industrial production. acs.orgacs.org Understanding both the kinetics (reaction speed) and thermodynamics (reaction feasibility and safety) is essential for optimizing the synthesis of compounds like pyrrolo[2,1-f] nih.govmdpi.comacs.orgtriazin-2-amine.

Structure Activity Relationship Sar and Rational Molecular Design of Pyrrolo 2,1 F 1 2 3 Triazine Derivatives

Impact of Substitution Patterns on Biological Activity and Selectivity

The biological activity and selectivity of pyrrolo[2,1-f] mdpi.comnih.govnih.govtriazine derivatives can be finely tuned by modifying the substitution patterns on the core scaffold. The positions amenable to substitution, particularly at the C2, C4, and C7 positions, allow for the optimization of potency, selectivity, and pharmacokinetic properties.

The placement of substituents on the pyrrolotriazine ring has a profound effect on target engagement and selectivity. Different substitution patterns have been explored to target various kinases.

2,4-Disubstituted Derivatives: This pattern is common for targeting kinases like VEGFR-2, c-Met, and IGF-1R. nih.gov For example, a series of 2,4-disubstituted pyrrolo[2,1-f] mdpi.comnih.govnih.govtriazines were developed as potent inhibitors of IGF-1R, with compound BMS-754807 showing an IC₅₀ of 2 nM. nih.gov In another study, compound 19, a pyrrolo[1,2-f] mdpi.comnih.govnih.govtriazine derivative, showed potent dual inhibitory activity against c-Met and VEGFR-2 with IC₅₀ values of 2.3 nM and 5.0 nM, respectively. nih.govebi.ac.uk The substituents at these positions often project into different regions of the ATP binding site, allowing for the modulation of selectivity.

2,7-Disubstituted Derivatives: A novel 2,7-disubstituted scaffold was specifically designed to mimic the bioactive conformation of the well-known diaminopyrimidine motif, leading to the discovery of potent anaplastic lymphoma kinase (ALK) inhibitors. researchgate.net Compound 21, with this substitution pattern, displayed nanomolar activity against ALK (IC₅₀ = 10 nM) and high selectivity over IGF-1R (IC₅₀ = 1137 nM). nih.govresearchgate.net

The following table summarizes the impact of substitution patterns on the inhibitory activity of selected pyrrolotriazine derivatives.

CompoundSubstitution PatternTarget(s)IC₅₀ (nM)
BMS-754807 2,4-disubstitutedIGF-1R2
Compound 19 2,4-disubstitutedc-Met / VEGFR-22.3 / 5.0
Compound 21 2,7-disubstitutedALK / IGF-1R10 / 1137

Data sourced from multiple studies. nih.govebi.ac.ukresearchgate.net

The steric bulk and electronic properties of the substituents are critical determinants of biological activity. Large, bulky groups can create steric hindrance, preventing the molecule from fitting into the target's binding site, or they can be optimized to fit into specific hydrophobic pockets to enhance potency. For example, in the development of ALK inhibitors, the deletion of a methoxy (B1213986) substituent adjacent to an aniline (B41778) nitrogen resulted in a significant increase in activity against JAK2, highlighting the subtle electronic and steric effects at play. researchgate.net The electronic nature (electron-donating or electron-withdrawing) of substituents influences the electron distribution within the heterocyclic core, which can affect the strength of key interactions like hydrogen bonding with the kinase hinge region.

Scaffold Hopping and Bioisosteric Replacement Strategies in Pyrrolo[2,1-f]mdpi.comnih.govnih.govtriazine Drug Design

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design to optimize drug-like properties, improve potency, and explore novel chemical space. researchgate.netscispace.com These techniques have been successfully applied to the pyrrolo[2,1-f] mdpi.comnih.govnih.govtriazine series.

A prominent example of scaffold hopping is the replacement of a pyrimidine (B1678525) skeleton with the pyrrolo[2,1-f] mdpi.comnih.govnih.govtriazine scaffold to develop a novel series of Hedgehog (Hh) signaling pathway inhibitors. nih.gov This strategic switch from a known kinase motif to the pyrrolotriazine core led to the identification of potent new compounds, demonstrating that the latter can effectively replace other heterocyclic systems while maintaining or improving biological activity. nih.gov

Bioisosteric replacement involves substituting one functional group for another with similar physicochemical properties to retain the desired biological activity. scispace.com This can involve replacing a small part of a molecule or the entire core scaffold. researchgate.netscispace.com In the context of pyrrolo[2,1-f] mdpi.comnih.govnih.govtriazine derivatives, this could involve replacing substituents on the scaffold to improve metabolic stability or selectivity. For instance, replacing a metabolically liable methoxy group with a more stable fluoro or cyano group is a common bioisosteric replacement strategy. The pyrrolo[2,1-f] mdpi.comnih.govnih.govtriazine core itself is considered a bioisostere of a purine (B94841), which is fundamental to its mechanism of action as a kinase inhibitor. mdpi.comresearchgate.net

Analysis of Ligand-Protein Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-Stacking)

The efficacy of pyrrolo[2,1-f] mdpi.comnih.govnih.govtriazine derivatives as inhibitors is dictated by a combination of specific non-covalent interactions within the target protein's binding site. Molecular docking studies have provided detailed insights into these binding modes.

Hydrogen Bonding: As mentioned earlier, a crucial hydrogen bond often forms between the N1 atom of the triazine ring and the backbone amide of a hinge region residue in the kinase. For example, docking studies of a potent VEGFR-2 inhibitor (compound 8) showed a key hydrogen bond interaction with the amide-NH of Cys919, anchoring the molecule to the hinge of the adenine (B156593) binding pocket. nih.gov

Hydrophobic Interactions: The pyrrole (B145914) portion of the scaffold and various hydrophobic substituents frequently engage in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket. These interactions are critical for affinity and selectivity.

Docking studies on dual c-Met/VEGFR-2 inhibitors revealed a common binding mode where the pyrrolotriazine core occupies the ATP-binding site, forming these key interactions. ebi.ac.uk The specific combination and geometry of these interactions determine the inhibitor's potency and its selectivity profile across the kinome.

Compound Name/ClassProtein TargetKey Interactions
Compound 8 VEGFR-2Hydrogen bond between N1 of the pyrrolotriazine ring and the amide-NH of Cys919. nih.gov
Compound 19 / 27a c-Met / VEGFR-2Occupies ATP-binding site, forming key hydrogen bonds and hydrophobic interactions. nih.govebi.ac.uk
ALK Inhibitors ALKThe 2,7-disubstituted scaffold mimics the diaminopyrimidine motif to form crucial hydrogen bonds in the ALK active site. researchgate.net

Biological and Biochemical Modulations by Pyrrolo 2,1 F 1 2 3 Triazin 2 Amine Derivatives

Kinase Inhibition Mechanisms

Derivatives of pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. nih.gov Dysregulation of kinase activity is a hallmark of diseases like cancer, making them important therapeutic targets. nih.gov The planar, heteroatomic nature of the pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine ring system allows it to form key interactions within the ATP-binding pockets of these enzymes. nih.gov

A primary mechanism by which pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine derivatives inhibit kinase activity is through direct competition with adenosine (B11128) triphosphate (ATP) for its binding site. The pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine nucleus can mimic the adenine (B156593) portion of ATP, allowing it to occupy the adenine-binding pocket in the kinase domain. nih.govrjeid.com

Docking studies have provided insights into this binding mode. For instance, a derivative designed as a VEGFR-2 inhibitor was shown to be an ATP-competitive inhibitor. nih.gov The model indicated that the N1 nitrogen of the pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine ring forms a critical hydrogen bond with the amide-NH of cysteine 919 in the hinge region of the VEGFR-2 ATP-binding pocket, effectively anchoring the molecule and blocking ATP access. nih.gov Similarly, the amino–pyrazole (B372694) moiety of some inhibitors can form multiple hydrogen bonds with the hinge region in the ATP binding site. nih.gov This competitive inhibition strategy is a common feature for many kinase inhibitors based on this scaffold.

The versatility of the pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine scaffold allows for the development of derivatives with high potency and selectivity against specific kinase families. By modifying the substituents on the core ring, researchers can fine-tune the interactions with amino acid residues in and around the ATP-binding site, thereby achieving selectivity.

Key Kinase Targets and Inhibitor Potency

Kinase TargetDerivative/CompoundIC₅₀ ValueCellular Activity/Notes
VEGFR-2 Substituted 4-(phenylamino)pyrrolo[2,1-f] mdpi.comresearchgate.netnih.gov-triazines (Compound 8)2 nMPotent inhibition of HUVEC proliferation (IC₅₀ = 1 nM). nih.gov
c-Met Compound 19 (pyrrolo[1,2-f] mdpi.comresearchgate.netnih.govtriazine derivative)2.3 ± 0.1 nMAlso inhibits VEGFR-2 (IC₅₀ = 5.0 ± 0.5 nM). Showed activity in BaF3-TPR-Met cells (IC₅₀ = 0.71 ± 0.16 nM). nih.gov
PI3Kδ Compound 41 (pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazin-4-amine derivative)2 nMShowed >130-fold selectivity against other PI3K isoforms (α, β, γ). Inhibited human B-cell proliferation (IC₅₀ = 6 nM). researchgate.net
AAK1 Pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine analogsSingle-digit nM rangeOptimized from an initial hit of ~60 nM; developed for potential treatment of neuropathic pain. nih.gov
IGF-1R Pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazin-4-ylaminesNot specifiedDeveloped as inhibitors for cancer and other hyperproliferative diseases. google.com
EGFR BMS-599626Not specifiedAn EGFR inhibitor that reached clinical phase II trials. nih.gov

EGFR and VEGFR-2: Over-expression of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is linked to tumor growth and angiogenesis. nih.govrjeid.com Several pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine derivatives have been developed as potent inhibitors of these kinases. nih.govnih.gov For example, compound BMS-599626 is an EGFR inhibitor containing this scaffold. nih.gov Borzilleri and colleagues reported derivatives that potently inhibited both VEGFR-2 and FGFR-1. nih.gov

Met Kinase: Shi et al. synthesized pyrrolo[1,2-f] mdpi.comresearchgate.netnih.govtriazine derivatives that showed nanomolar inhibitory activity against both c-Met and VEGFR-2. nih.gov

PI3K: The phosphoinositide 3-kinase (PI3K) pathway is another critical signaling cascade in cancer. A pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine-based compound was identified as a nanomolar inhibitor of PI3Kδ with high selectivity over other isoforms. researchgate.net

AAK1: Adaptor protein 2-associated kinase 1 (AAK1) is involved in receptor endocytosis and has been identified as a target for neuropathic pain. nih.gov Researchers have successfully developed potent pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine-based AAK1 inhibitors with IC₅₀ values in the single-digit nanomolar range. nih.gov

IGF-1R: The Insulin-like Growth Factor 1 Receptor (IGF-1R) is implicated in cell growth and survival. Pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazin-4-ylamines have been specifically designed as IGF-1R kinase inhibitors for treating hyperproliferative diseases. google.com

Beyond direct kinase inhibition, derivatives of this scaffold can modulate entire signaling cascades critical for cellular development and disease.

Hedgehog Signaling: The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is linked to certain cancers. nih.govotavachemicals.com A novel series of pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine derivatives were designed as potent inhibitors of the Hh pathway. By replacing the pyrimidine (B1678525) core of a known inhibitor with the pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine scaffold, researchers developed compound 19a , which demonstrated superior in vitro potency and favorable in vivo pharmacokinetic properties. nih.gov

Antiviral Activity and Associated Mechanisms

The structural analogy of the pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine core to natural purines makes it a fertile ground for the development of antiviral agents, particularly against RNA viruses. mdpi.comresearchgate.net This scaffold is the core of Remdesivir (B604916), a broad-spectrum antiviral drug. nih.gov

A key antiviral mechanism for nucleoside analogues based on the pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine scaffold is the inhibition of viral polymerases.

RNA-dependent RNA polymerase (RdRp): This enzyme is essential for the replication of many RNA viruses. C-nucleoside derivatives of 4-amino-pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine have been evaluated for their ability to inhibit the RdRp of norovirus. researchgate.netnih.gov One such analog, 4-aza-7,9-dideazaadenosine, showed a potent antiviral effect in a human norovirus (HuNoV) replicon assay with an EC₅₀ value of 0.015 μM. researchgate.net These findings demonstrate that this class of compounds can serve as a viable starting point for developing nucleoside-based inhibitors of viral replication. researchgate.net Nucleoside analogs based on this scaffold have shown activity against a wide array of RNA viruses, including Hepatitis C, Ebola, Marburg, and Respiratory Syncytial Virus (RSV). mdpi.comresearchgate.net

Viruses often gain entry into host cells through receptor-mediated endocytosis, a process regulated by various host kinases. nih.govnih.gov By inhibiting these kinases, pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine derivatives can exert an indirect antiviral effect.

AAK1 Inhibition: As previously noted, AAK1 is a serine/threonine kinase that plays a role in modulating clathrin-mediated endocytosis. nih.gov Inhibitors of AAK1 have been shown to possess antiviral activity by blocking this crucial pathway for virus entry into cells. This mechanism has been postulated as a therapeutic strategy against viruses such as Hepatitis C, Dengue, Ebola, and SARS-CoV-2. nih.gov Therefore, the potent AAK1 inhibitors from the pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine class have the potential to function as antiviral agents by disrupting this fundamental process of viral uptake.

Mechanisms of Action against Specific Viral Targets (e.g., SARS-CoV-2, Ebola Virus, Influenza Virus)

The pyrrolo[2,1-f] d-nb.infonih.govnih.govtriazine nucleus is a cornerstone of several potent antiviral agents, most notably in its nucleoside analogue forms. nih.gov These derivatives interfere with the fundamental processes of viral replication, demonstrating efficacy against a range of pathogenic RNA viruses.

SARS-CoV-2 and Ebola Virus

The most prominent antiviral agent featuring the pyrrolo[2,1-f] d-nb.infonih.govnih.govtriazine scaffold is Remdesivir (GS-5734). nih.govnih.gov It is a 1'-cyano-substituted adenosine nucleotide analogue and a phosphoramidate (B1195095) prodrug, meaning it is metabolized within host cells to its active triphosphate form, remdesivir triphosphate (RTP). d-nb.infodrugbank.com The primary mechanism of action for Remdesivir against both SARS-CoV-2 and Ebola virus (EBOV) is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of the viral genome. d-nb.infonih.gov

Once converted to RTP, it competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand. drugbank.comresearchgate.net For SARS-CoV-2, the RdRp incorporates RTP with a higher selectivity (3.65-fold) over the natural ATP. drugbank.com Following incorporation, Remdesivir's unique structure causes delayed chain termination. d-nb.infonih.gov Specifically in SARS-CoV-2, the RdRp continues to add three more nucleotides before RNA synthesis is halted. d-nb.infonih.gov This stalling is attributed to a steric clash between the 1'-cyano group on the ribose moiety of the incorporated drug and the side chain of the serine-861 amino acid residue within the RdRp enzyme. d-nb.infodrugbank.com This clash creates a barrier to further translocation of the polymerase along the RNA template, effectively terminating replication. d-nb.infonih.gov

A similar mechanism occurs with the Ebola virus, where Remdesivir has also shown potent inhibitory activity. nih.govrsc.orgnih.gov However, a key difference is that the Ebola virus RdRp can add five nucleotides after incorporating the drug before stalling. d-nb.info Despite its potent preclinical activity against EBOV, Remdesivir showed disappointing results in a clinical trial for treating the disease when compared to other agents. nih.govbiopharmadive.com

Influenza Virus

Beyond nucleoside analogues, other derivatives of pyrrolo[2,1-f] d-nb.infonih.govnih.govtriazine have been investigated as potential anti-influenza agents. mdpi.com A series of 2,4-disubstituted pyrrolo[2,1-f] d-nb.infonih.govnih.govtriazines were synthesized and evaluated for their activity against the influenza A/Puerto Rico/8/34 (H1N1) strain. mdpi.com Based on in vitro testing and molecular docking studies, the proposed mechanism of action for these non-nucleoside derivatives is the inhibition of neuraminidase, a key viral surface glycoprotein (B1211001) that facilitates the release of progeny virions from infected cells. mdpi.com Among the tested compounds, Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] d-nb.infonih.govnih.govtriazine-5,6-dicarboxylate was identified as the most potent, exhibiting an IC50 of 4 µg/mL. mdpi.com

Other Enzyme and Receptor Modulations

The versatility of the pyrrolo[2,1-f] d-nb.infonih.govnih.govtriazine scaffold extends beyond antiviral activity to the modulation of various host enzymes and receptors involved in cell signaling and disease.

Tankyrases (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family that are involved in signaling pathways critical to cancer, such as the WNT/β-catenin pathway. semanticscholar.orgmdpi.com While various small molecules based on 1,2,4-triazole (B32235) and triazolopyridine scaffolds have been developed as potent Tankyrase inhibitors, specific derivatives featuring the fused pyrrolo[2,1-f] d-nb.infonih.govnih.govtriazine core are not prominently featured in the reviewed scientific literature as inhibitors of this enzyme family. semanticscholar.orgmdpi.com

Stearoyl-CoA Desaturase (SCD) is a key enzyme in fatty acid metabolism, converting saturated fatty acids into monounsaturated fatty acids, and is a target in metabolic diseases and cancer. merckmillipore.com Numerous SCD inhibitors have been developed, such as the thiadiazole-pyridazine compound MF-438. merckmillipore.com However, based on the conducted literature search, specific inhibitors built around the pyrrolo[2,1-f] d-nb.infonih.govnih.govtriazine scaffold have not been widely reported.

Eg5 (also known as KIF11) is a mitotic kinesin essential for the formation of the bipolar mitotic spindle during cell division, making it an attractive target for cancer therapy. nih.gov Research has led to the development of substituted pyrrolotriazine-4-one analogues as potent inhibitors of Eg5. nih.gov Structure-activity relationship (SAR) studies have been conducted on this class of compounds, demonstrating their inhibitory activity in both Eg5 ATPase and A2780 cancer cell proliferation assays. nih.gov Further investigation through NMR and X-ray crystallography has revealed that these pyrrolotriazine-4-one analogues bind to an allosteric site on the Eg5 protein, rather than the ATP-binding site. nih.gov One promising analogue, compound 26 , demonstrated in vivo efficacy in a murine leukemia model. nih.gov

The melanin-concentrating hormone (MCH) system, particularly the MCH1 receptor, is implicated in the regulation of energy homeostasis and appetite. Antagonists of this receptor are being investigated for potential therapeutic applications. While potent MCH1 receptor antagonists have been identified, the reviewed literature does not prominently feature compounds based on the pyrrolo[2,1-f] d-nb.infonih.govnih.govtriazine scaffold for this specific target.

The corticotropin-releasing factor 1 (CRF1) receptor plays a crucial role in mediating the body's response to stress and is a target for treating anxiety and other stress-related disorders. To identify new CRF1 receptor antagonists, a series of bicyclic compounds, including pyrrolo[2,1-f]triazin-4(3H)-ones, were designed and synthesized. These compounds were developed based on a monocyclic core antagonist. Evaluation of these derivatives led to the identification of potent antagonists of the CRF1 receptor.

Phosphodiesterase-5 (PDE-5) Inhibition

There is currently no available research data or scholarly publications that have investigated the inhibitory effects of compounds derived from the Pyrrolo[2,1-f] researchgate.netnih.govnih.govtriazin-2-amine scaffold on the phosphodiesterase-5 (PDE-5) enzyme. Scientific exploration into the structure-activity relationships of this specific chemical series in the context of PDE-5 inhibition has not been documented in publicly accessible databases or research articles.

Consequently, no data tables containing research findings on the PDE-5 inhibitory activity of Pyrrolo[2,1-f] researchgate.netnih.govnih.govtriazin-2-amine derivatives can be provided. The potential for this class of compounds to act as PDE-5 inhibitors remains an unexamined area of medicinal chemistry.

Advanced Spectroscopic and Structural Characterization of Pyrrolo 2,1 F 1 2 3 Triazin 2 Amine Derivatives

X-ray Crystallography for Molecular Conformation and Ligand-Target Binding Modes

X-ray crystallography provides unparalleled insight into the precise three-dimensional arrangement of atoms within a crystalline solid, offering definitive proof of molecular conformation and the nature of intermolecular interactions. In the context of pyrrolo[2,1-f] rsc.orgnih.govchemicalbook.comtriazine derivatives, this technique has been instrumental in understanding how these molecules interact with their biological targets, a critical aspect of drug discovery.

Research has shown that C-5 substituted pyrrolo[2,1-f] rsc.orgnih.govchemicalbook.comtriazines act as ATP-competitive inhibitors of Met kinase, a receptor tyrosine kinase implicated in cancer. rsc.org X-ray crystallography studies of these inhibitors bound to the Met kinase domain have revealed the specific binding modes, highlighting the key interactions responsible for their inhibitory activity. rsc.org

Similarly, the X-ray crystal structure of a pyrrolo[2,1-f] rsc.orgnih.govchemicalbook.comtriazine derivative complexed with Janus kinase 2 (JAK2), another important therapeutic target, has been elucidated. nih.gov These structural studies demonstrated that the pyrazole (B372694) nitrogen of the inhibitor accepts a hydrogen bond from the amide group of Leucine 932 in the hinge region of the kinase, while the pyrazole NH group donates a hydrogen bond to the carbonyl of Glutamic acid 930. nih.gov This detailed understanding of the ligand-target binding interactions at the atomic level is invaluable for optimizing the potency and selectivity of these inhibitors.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for determining the structure of organic molecules in solution. One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of individual atoms, while two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, reveal the connectivity between atoms, allowing for the complete and unambiguous assignment of the molecular structure.

The structural characterization of various pyrrolo[2,1-f] rsc.orgnih.govchemicalbook.comtriazine derivatives has been extensively supported by NMR spectroscopy. For instance, detailed ¹H and ¹³C NMR data have been reported for a series of dimethyl 4-substituted-7-methyl-2-phenylpyrrolo[2,1-f] rsc.orgnih.govchemicalbook.comtriazine-5,6-dicarboxylates. mdpi.com The chemical shifts observed in the ¹H and ¹³C NMR spectra are consistent with the fused heterocyclic ring system and the nature of the substituents.

Below is a data table summarizing the ¹H NMR spectral data for selected pyrrolo[2,1-f] rsc.orgnih.govchemicalbook.comtriazine derivatives.

Compound NameSolventProtonChemical Shift (δ, ppm)
Dimethyl 7-methyl-2,4-diphenylpyrrolo[2,1-f] rsc.orgnih.govchemicalbook.comtriazine-5,6-dicarboxylateDMSO-d₆7-CH₃2.90 (s, 3H)
CO₂CH₃3.40 (s, 3H)
CO₂CH₃3.86 (s, 3H)
Ph7.53-7.75 (m, 8H)
Ph8.40-8.43 (m, 2H)
Dimethyl 4-(4-bromophenyl)-7-methyl-2-phenylpyrrolo[2,1-f] rsc.orgnih.govchemicalbook.comtriazine-5,6-dicarboxylateDMSO-d₆7-CH₃2.84 (s, 3H)
CO₂CH₃3.49 (s, 3H)
CO₂CH₃3.84 (s, 3H)
Ph7.53-7.62 (m, 3H)
4-Br-C₆H₄7.64-7.71 (m, 2H)
4-Br-C₆H₄7.79-7.85 (m, 2H)
Ph8.33-8.43 (m, 2H)
Pyrrolo[2,1-f] rsc.orgnih.govchemicalbook.comtriazin-4-amineCD₃ODH-77.72 (s, 1H)
H-57.52 (dd, 1H, J=2.5, 1.6 Hz)
H-26.85 (dd, 1H, J=4.5, 1.6 Hz)
H-36.64 (dd, 1H, J=4.5, 2.7 Hz)

Similarly, the ¹³C NMR spectral data provides crucial information for structural confirmation.

Compound NameSolventCarbonChemical Shift (δ, ppm)
Dimethyl 7-methyl-2,4-diphenylpyrrolo[2,1-f] rsc.orgnih.govchemicalbook.comtriazine-5,6-dicarboxylateDMSO-d₆7-CH₃10.5
CO₂CH₃52.4, 52.5
Aromatic/Heterocyclic C112.8, 116.5, 117.9, 127.9, 128.7, 128.9, 129.2, 131.5, 131.6, 134.9, 136.5, 154.7
C=O162.6, 163.9, 164.6
Dimethyl 4-(4-bromophenyl)-7-methyl-2-phenylpyrrolo[2,1-f] rsc.orgnih.govchemicalbook.comtriazine-5,6-dicarboxylateDMSO-d₆7-CH₃10.5
CO₂CH₃52.6, 52.7
Aromatic/Heterocyclic C112.4, 116.5, 117.7, 125.3, 127.8, 129.2, 130.7, 131.6, 131.7, 131.9, 134.6, 135.5, 154.4
C=O161.3, 163.8, 164.7

While comprehensive 2D NMR data for Pyrrolo[2,1-f] rsc.orgnih.govchemicalbook.comtriazin-2-amine is not extensively published, the available data on its derivatives underscore the essential role of NMR in the unambiguous structural elucidation of this class of compounds.

Mass Spectrometry for Molecular Mass Confirmation and Purity Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight of a synthesized compound and assessing its purity. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) couple the separation power of chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the determination of purity.

The characterization of pyrrolo[2,1-f] rsc.orgnih.govchemicalbook.comtriazine derivatives routinely employs mass spectrometry to confirm their identity. For instance, the electron ionization mass spectrum (EI-MS) of dimethyl 7-methyl-2,4-diphenylpyrrolo[2,1-f] rsc.orgnih.govchemicalbook.comtriazine-5,6-dicarboxylate shows a molecular ion peak [M]⁺ at m/z 401, confirming its molecular weight. mdpi.com

LC-MS analysis has also been utilized in the characterization of derivatives such as 7-bromopyrrolo[2,1-f] rsc.orgnih.govchemicalbook.comtriazin-4-amine, which exhibits a protonated molecular ion [M+H]⁺ at m/z 213.1 in the positive electrospray ionization (+esi) mode. chemwhat.com

The following table presents available mass spectrometry data for some pyrrolo[2,1-f] rsc.orgnih.govchemicalbook.comtriazine derivatives.

Compound NameIonization Methodm/z (Observed)Ion Type
Dimethyl 7-methyl-2,4-diphenylpyrrolo[2,1-f] rsc.orgnih.govchemicalbook.comtriazine-5,6-dicarboxylateEI-MS401[M]⁺
402[M+1]⁺
7-Bromopyrrolo[2,1-f] rsc.orgnih.govchemicalbook.comtriazin-4-amineLC-MS (+esi)213.1[M+H]⁺
3,5-Diphenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazoleHRMS (ESI-TOF)327.1478[M+Na]⁺

These examples highlight the routine use of mass spectrometry to verify the successful synthesis of the target pyrrolo[2,1-f] rsc.orgnih.govchemicalbook.comtriazine derivatives and to ensure their purity, which is a critical step in the drug discovery and development process.

Computational Chemistry and Molecular Modeling in Pyrrolo 2,1 F 1 2 3 Triazine Research

Molecular Docking Studies for Binding Affinity and Poses

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to its protein target. For the pyrrolo[2,1-f] nih.govnih.govebi.ac.uktriazine scaffold, docking studies have been instrumental in elucidating its role as a versatile kinase inhibitor and antiviral agent.

Research has shown that pyrrolo[2,1-f] nih.govnih.govebi.ac.uktriazine derivatives can act as ATP-competitive inhibitors for a range of kinases. nih.gov For instance, docking studies of a substituted 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f] nih.govnih.govebi.ac.uk-triazine revealed that it binds to the hinge region of the VEGFR-2 adenine (B156593) binding pocket. nih.gov Similarly, other derivatives have been docked into the ATP-binding sites of c-Met and anaplastic lymphoma kinase (ALK), mimicking the bioactive conformation of known kinase inhibitor motifs. ebi.ac.uknih.govresearchgate.net

Beyond kinases, molecular docking has also been used to suggest a plausible mechanism of action for the antiviral activity of certain pyrrolo[2,1-f] nih.govnih.govebi.ac.uktriazine derivatives. Studies on 2,4-disubstituted pyrrolo[2,1-f] nih.govnih.govebi.ac.uktriazines suggest that their antiviral effects against the influenza virus may stem from the inhibition of neuraminidase, a key viral enzyme. mdpi.com

A primary strength of molecular docking is its ability to predict specific interactions between a ligand and the amino acid residues within a target's binding site. For pyrrolo[2,1-f] nih.govnih.govebi.ac.uktriazine-based inhibitors, a recurrent binding motif involves the formation of hydrogen bonds with the kinase hinge region.

In the case of a VEGFR-2 inhibitor, the N1 nitrogen of the pyrrolo[2,1-f] nih.govnih.govebi.ac.uktriazine ring forms a crucial hydrogen bond with the amide-NH of cysteine residue Cys919, anchoring the inhibitor in the ATP binding pocket. nih.gov Docking studies of dual c-Met/VEGFR-2 inhibitors also indicated a common mode of interaction at their respective ATP-binding sites. ebi.ac.uknih.gov For inhibitors of p38α mitogen-activated protein kinase, the stabilization of the pyrrolo[2,1-f] nih.govnih.govebi.ac.uktriazine ring within the binding site was found to be important for inhibitory activity. nih.gov

In antiviral research, docking studies performed on key influenza proteins helped to identify neuraminidase as a potential target. mdpi.com The analysis of the binding poses of 2,4-disubstituted pyrrolo[2,1-f] nih.govnih.govebi.ac.uktriazines within the neuraminidase active site provided a structural hypothesis for their observed in vitro antiviral activity. mdpi.com

Table 1: Examples of Predicted Interactions for Pyrrolo[2,1-f] nih.govnih.govebi.ac.uktriazine Derivatives from Molecular Docking Studies

Compound Class Target Protein Key Predicted Interaction Reference
4-Phenylamino-pyrrolo[2,1-f] nih.govnih.govebi.ac.uk-triazines VEGFR-2 Hydrogen bond between pyrrolotriazine N1 and Cys919 nih.gov
Pyrrolo[1,2-f] nih.govnih.govebi.ac.uktriazine derivatives c-Met / VEGFR-2 Common interaction mode at the ATP-binding site ebi.ac.uknih.gov
4-(Phenylamino)-pyrrolo[2,1-f] nih.govnih.govebi.ac.uktriazines p38α Stabilization of the pyrrolotriazine ring by residues LEU108 and LEU167 nih.gov
2,4-Disubstituted pyrrolo[2,1-f] nih.govnih.govebi.ac.uktriazines Influenza Neuraminidase Inhibition of the enzyme's active site mdpi.com
2,7-Disubstituted-pyrrolo[2,1-f] nih.govnih.govebi.ac.uktriazines Anaplastic Lymphoma Kinase (ALK) Mimics binding of diaminopyrimidine motif researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which structural features are most important for activity.

While specific QSAR studies focusing solely on Pyrrolo[2,1-f] nih.govnih.govebi.ac.uktriazin-2-amine were not found, the methodologies are widely applied to similar heterocyclic systems. For example, 3D-QSAR models have been developed for pyrroloquinazolines, a related class of compounds, to understand their activity as thrombin receptor antagonists. nih.gov

CoMFA and CoMSIA are two of the most common 3D-QSAR techniques. They generate a 3D grid around an aligned set of molecules and calculate steric and electrostatic fields (in CoMFA) or similarity indices related to hydrophobicity, hydrogen bond donors, and acceptors (in CoMSIA). These calculated fields are then correlated with the biological activities of the compounds.

Studies on related heterocyclic structures demonstrate the utility of these methods. For a series of pyrroloquinazolines, both CoMFA and CoMSIA models yielded statistically significant correlations, suggesting that the models could be useful for optimizing thrombin receptor antagonistic activity. nih.gov Similarly, CoMFA and CoMSIA models developed for fluorinated hexahydropyrimidine (B1621009) derivatives provided a better understanding of their structure-activity relationships and mechanism of action. nih.gov These examples highlight how CoMFA and CoMSIA could be effectively applied to a series of Pyrrolo[2,1-f] nih.govnih.govebi.ac.uktriazin-2-amine analogs to guide the design of compounds with enhanced potency. The contour maps generated from such analyses would indicate regions where modifications to the molecule (e.g., adding bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors) would likely lead to improved biological activity.

Table 2: Application of 3D-QSAR in Related Heterocyclic Systems

Compound Class Target/Activity 3D-QSAR Method Key Finding Reference
Pyrroloquinazolines Thrombin Receptor Antagonism CoMFA, CoMSIA Statistically significant models (q²=0.66 for CoMFA, q²=0.67 for CoMSIA) were developed for activity optimization. nih.gov
Fluorinated Hexahydropyrimidines Cytotoxic Activity CoMFA, CoMSIA Highly predictive models (r²=0.978 for CoMFA, r²=0.999 for CoMSIA) were generated to guide the design of novel potent compounds. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can be used to study the conformational flexibility of ligands, the stability of ligand-protein complexes, and the dynamic process of binding.

For the pyrrolo[2,1-f] nih.govnih.govebi.ac.uktriazine scaffold, MD simulations have been crucial in understanding the structural basis for stereoselectivity in inhibitor binding. A study investigating two stereoisomers of a 4-(phenylamino)-pyrrolo[2,1-f] nih.govnih.govebi.ac.uktriazine inhibitor of p38α kinase found that the S-configured inhibitor was 80 times more potent than the R-configured one. nih.gov MD simulations and subsequent free energy calculations revealed that this difference in potency was primarily due to stronger van der Waals interactions between the S-isomer and residues LEU108 and LEU167 in the binding site. nih.gov The simulations showed how the different configuration of a substituent group leads to a distinct binding mode, highlighting the importance of conformational analysis in drug design. nih.gov

Furthermore, MD simulations on similar heterocyclic kinase inhibitors, such as 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting P21-activated kinase 4 (PAK4), have been used to analyze the stability of the protein-ligand complexes over time. mdpi.com By tracking metrics like the root-mean-square deviation (RMSD) of the protein backbone and the ligand, researchers can assess the stability of the binding pose predicted by docking and gain a deeper understanding of the dynamic interactions that govern inhibitor potency. mdpi.com

Broader Research Applications of the Pyrrolo 2,1 F 1 2 3 Triazine Scaffold

Development of Chemical Probes for Cellular Pathway Elucidation

The pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine core has proven to be a valuable template for the design of chemical probes aimed at dissecting complex cellular pathways. These probes are instrumental in identifying and validating new therapeutic targets.

Derivatives of this scaffold have been synthesized and utilized as potent and selective inhibitors for various enzymes, allowing researchers to probe their specific functions within cellular signaling cascades. For instance, compounds based on the pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine ring system have been identified as potent inhibitors of p38α MAP kinase. ijpsr.inforesearchgate.net The development of such inhibitors, including those that bind to the DFG-out conformation of the enzyme, provides crucial tools for studying the roles of this kinase in inflammatory and other disease processes. researchgate.net

Furthermore, the scaffold has been employed to create inhibitors for other significant cellular targets, including:

c-Met and VEGFR-2: Dual inhibitors have been developed to explore the combined effects of inhibiting these two key receptor tyrosine kinases involved in cancer progression. ebi.ac.uk

Anaplastic Lymphoma Kinase (ALK): Novel 2,7-disubstituted-pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine scaffolds have been designed as a new platform for ALK inhibitors. researchgate.net

Phosphatidylinositol-3 Kinase (PI3K): A series of PI3K inhibitors have been synthesized with the pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine core, showing potential for the development of new anti-tumor drugs. google.comgoogle.com

By using these chemical probes, researchers can effectively dissect the roles of these kinases and signaling pathways in both normal physiology and disease states, paving the way for the development of novel therapeutic interventions.

Applications in Materials Science (e.g., Incorporation into Polymer Formulations)

The unique chemical properties of the pyrrolo[1,2-f] nih.govnih.govmdpi.comtriazin-4-amine, a related compound, suggest potential applications for the broader pyrrolotriazine scaffold in materials science. chemimpex.com This includes its incorporation into polymer formulations to potentially enhance material properties. chemimpex.com The introduction of such heterocyclic structures can influence the thermal stability and mechanical characteristics of polymers, making them more durable and suitable for a wider range of applications. chemimpex.com

Biotechnological Applications (e.g., Design of Novel Delivery Systems for Nucleic Acids)

The pyrrolo[1,2-f] nih.govnih.govmdpi.comtriazin-4-amine is being explored for its potential in biotechnological applications, particularly in the design of innovative delivery systems for nucleic acids. chemimpex.com This is a critical area of research for advancing gene therapy and gene editing technologies. chemimpex.com The ability of such compounds to interact with biological molecules makes them promising candidates for developing vectors that can efficiently transport genetic material into cells. chemimpex.com

Exploration in Diagnostic Assay Development

The pyrrolo[1,2-f] nih.govnih.govmdpi.comtriazin-4-amine is also under investigation for its use in the development of diagnostic assays. chemimpex.com Specifically, it is being explored for its utility in detecting specific biomarkers, which could lead to earlier and more precise disease diagnosis. chemimpex.com The unique structure of the pyrrolotriazine scaffold could be leveraged to create highly sensitive and selective detection reagents.

Potential in Agricultural Chemical Formulation

There is an emerging interest in the application of the pyrrolo[1,2-f] nih.govnih.govmdpi.comtriazin-4-amine scaffold in the formulation of agricultural chemicals. chemimpex.com It is being investigated for its ability to enhance the effectiveness of herbicides and fungicides. chemimpex.com The development of more potent and targeted agrochemicals is crucial for improving crop yields and protecting plants from various diseases. chemimpex.com

Future Perspectives and Emerging Challenges in Pyrrolo 2,1 F 1 2 3 Triazine Research

Development of Novel and More Efficient Synthetic Approaches for Complex Analogs

The synthesis of the pyrrolo[2,1-f] nih.govresearchgate.netacs.orgtriazine core has been a subject of extensive research, with various strategies developed over the past two decades. nih.govnih.gov Early methods often involved multi-step procedures, but more recent efforts have focused on developing more efficient and scalable synthetic routes. nih.govacs.org

A notable advancement is the one-pot, two-step synthesis of substituted pyrrolo[2,1-f] nih.govresearchgate.netacs.orgtriazin-4(3H)-ones, which involves the formation of at least six bonds in a single reaction vessel. nih.gov Another innovative approach utilizes a copper(II)-catalyzed cascade reaction to synthesize isoquinoline-fused pyrrolotriazines. nih.govresearchgate.net Furthermore, a facile and scalable methodology for producing pyrrolo[2,1-f] nih.govresearchgate.netacs.orgtriazin-4-amine, a key intermediate for the antiviral drug remdesivir (B604916), has been developed using simple starting materials like pyrrole (B145914), chloramine (B81541), and formamidine (B1211174) acetate (B1210297). acs.orgacs.org This process has been successfully scaled up to produce kilogram quantities of the target compound. acs.org

The 1,3-dipolar cycloaddition of N(1)-ethyl-1,2,4-triazinium tetrafluoroborates with dimethyl acetylenedicarboxylate (B1228247) has also emerged as a powerful tool for synthesizing 2,4-disubstituted pyrrolo[2,1-f] nih.govresearchgate.netacs.orgtriazines. mdpi.com This method offers a single-step route to polysubstituted pyrrolotriazines and has been shown to be both regio- and diastereoselective. nih.gov

Future research in this area will likely focus on the development of even more atom-economical and environmentally friendly synthetic methods. The exploration of novel catalytic systems and the use of flow chemistry could lead to more efficient and sustainable production of complex pyrrolo[2,1-f] nih.govresearchgate.netacs.orgtriazine analogs.

Exploration of Underexplored Biological Targets and Mechanisms

Derivatives of pyrrolo[2,1-f] nih.govresearchgate.netacs.orgtriazine have demonstrated a broad spectrum of biological activities, acting as inhibitors of various kinases and as antiviral agents. nih.govnih.gov The scaffold is a key component of several approved drugs and clinical candidates, including remdesivir for treating viral infections and brivanib (B1684546) alaninate, an antitumorigenic drug. nih.gov

The kinase inhibitory activity of this class of compounds is particularly noteworthy. They have been shown to target a range of kinases, including:

VEGFR-2 nih.gov

FGFR-1 nih.gov

c-Met nih.govdrugbank.comnih.gov

Anaplastic lymphoma kinase (ALK) researchgate.net

Janus kinase 2 (JAK2) researchgate.net

p38α MAP kinase ijpsr.inforesearchgate.net

Insulin-like growth factor 1 receptor (IGF-1R) nih.gov

The antiviral activity of pyrrolo[2,1-f] nih.govresearchgate.netacs.orgtriazine C-nucleosides against a wide array of RNA viruses, including Ebola, Marburg, and noroviruses, has been well-documented. nih.govmdpi.com Recent studies have also identified non-nucleoside derivatives with promising activity against the influenza virus, potentially acting through the inhibition of neuraminidase. mdpi.com

Despite these successes, many potential biological targets for pyrrolo[2,1-f] nih.govresearchgate.netacs.orgtriazine derivatives remain unexplored. Future research should focus on screening these compounds against a wider range of biological targets, including other kinases, enzymes, and receptors implicated in various diseases. For instance, their potential as lipoxygenase inhibitors is an emerging area of investigation. zsmu.edu.ua A deeper understanding of their mechanisms of action at the molecular level, through techniques like X-ray co-crystallography and molecular docking, will be crucial for rational drug design. nih.govresearchgate.netzsmu.edu.ua

Strategies for Overcoming Drug Resistance and Enhancing Target Selectivity

The development of drug resistance is a major challenge in both cancer and antiviral therapies. For kinase inhibitors, resistance often arises from mutations in the kinase domain that prevent the drug from binding effectively. One strategy to overcome this is the development of inhibitors that bind to different conformations of the kinase. For example, some pyrrolo[2,1-f] nih.govresearchgate.netacs.orgtriazine-based p38α MAP kinase inhibitors have been shown to bind to the DFG-out conformation of the enzyme, which can be effective against mutations that confer resistance to DFG-in binders. researchgate.net

Enhancing target selectivity is another critical aspect of drug development, as off-target effects can lead to toxicity. The pyrrolo[2,1-f] nih.govresearchgate.netacs.orgtriazine scaffold provides a versatile platform for modifying substituents to improve selectivity. For instance, in the development of JAK2 inhibitors, modifications to the aniline (B41778) substituent at the C2 position were made to decrease the formation of glutathione (B108866) adducts, thereby minimizing potential toxicity. researchgate.net The design of dual inhibitors that target multiple pathways, such as the dual c-Met/VEGFR-2 inhibitors, can also be a strategy to enhance efficacy and potentially circumvent resistance mechanisms. drugbank.comnih.govsci-hub.se

Future efforts should focus on designing next-generation inhibitors that can overcome known resistance mutations. This can be achieved through a combination of structure-based drug design, computational modeling, and the synthesis of diverse chemical libraries for high-throughput screening.

Expanding the Scope of Applications Beyond Traditional Medicinal Chemistry

While the primary focus of pyrrolo[2,1-f] nih.govresearchgate.netacs.orgtriazine research has been in medicinal chemistry, the unique electronic and structural properties of this heterocyclic system suggest potential applications in other fields. The development of efficient synthetic methodologies opens the door to creating a wide range of derivatives with tailored properties.

Potential areas for future exploration include:

Materials Science: The fused aromatic system and the presence of multiple nitrogen atoms could impart interesting photophysical or electronic properties, making them candidates for use in organic light-emitting diodes (OLEDs), sensors, or as components of functional polymers.

Agricultural Chemistry: Given their potent biological activities, pyrrolo[2,1-f] nih.govresearchgate.netacs.orgtriazine derivatives could be investigated as potential herbicides, fungicides, or insecticides. Their mechanism of action against various biological targets in humans could translate to similar targets in pests and pathogens.

A systematic exploration of the physicochemical properties of a diverse set of pyrrolo[2,1-f] nih.govresearchgate.netacs.orgtriazine derivatives is needed to identify promising candidates for these non-medicinal applications.

Q & A

Q. What are the primary synthetic routes for Pyrrolo[2,1-f][1,2,4]triazin-2-amine, and how do they differ in yield and regioselectivity?

The compound is synthesized via cyclization of N-aminopyrrole derivatives using formamidine acetate (FAA), achieving high regioselectivity and scalability. For example, continuous-flow synthesis optimizes reaction time and yield (90% purity) by coupling N-amination with O-(diphenylphosphinyl) hydroxylamine (DPPH) and FAA cyclization . Alternatively, multistep routes involve bromination with NBS (N-bromosuccinimide) to generate derivatives like 7-bromo-pyrrolotriazin-4-amine, critical for antiviral applications .

Q. How is this compound structurally characterized, and what analytical techniques validate its purity?

Key techniques include NMR (¹H/¹³C) for regioselectivity confirmation, HPLC for purity assessment (>98%), and mass spectrometry (exact mass: 134.059 g/mol). X-ray crystallography resolves polymorphism in derivatives, such as crystalline forms of kinase inhibitors . Physical properties (density: 1.5 g/cm³; LogP: 0.89) are determined via computational modeling and experimental validation .

Q. What biological activities are associated with this compound derivatives?

The scaffold exhibits broad bioactivity:

  • Kinase inhibition : Potent PI3Kδ inhibitors (IC₅₀ <10 nM) via C7-substituent optimization .
  • Antiviral activity : Core structure in Remdesivir intermediates (e.g., 7-bromo and 7-iodo derivatives) .
  • Antitumor effects : Dual inhibition of c-Met/VEGFR-2 in colon cancer models .

Q. What role does this compound play in drug discovery pipelines?

It serves as a non-nucleoside antiviral scaffold (e.g., Riamilovir analogs) and kinase-targeted agents (e.g., FGFR and EGFR inhibitors). Derivatives like LX9211 (AAK1 inhibitor) advanced to clinical trials for neuropathic pain .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrrolotriazine synthesis be addressed for complex derivatives?

Regioselectivity in bromination (C7 vs. C5) is controlled via solvent polarity (e.g., DMF vs. THF) and temperature (-20°C to 25°C). Computational DFT studies predict reactive sites, while in situ monitoring via FT-IR ensures intermediate stability . For example, NBS in DMF at 0°C favors C7-bromination (>90% yield) .

Q. What structure-activity relationships (SAR) guide the optimization of pyrrolotriazine-based kinase inhibitors?

Key SAR findings:

  • C7 position : Bulky substituents (e.g., piperazine-phenyl groups) enhance PI3Kδ selectivity (ΔIC₅₀: 60 nM → 5 nM) .
  • Back-pocket interactions : Water-bridging H-bonds with Glu90 in AAK1 improve potency (IC₅₀: ~60 nM → <5 nM) .
  • Anomeric configuration : β-Anomers in adenosine analogs show superior metabolic stability vs. α-forms .

Q. How do researchers resolve contradictions in biological data across pyrrolotriazine derivatives?

Discrepancies in cytotoxicity (e.g., HT-29 vs. HeLa cells) are addressed via target engagement assays (e.g., CETSA) and off-target profiling (KinomeScan). For instance, dual c-Met/VEGFR-2 inhibitors require isoform-specific phosphorylation assays to validate selectivity .

Q. What strategies mitigate instability of pyrrolotriazine intermediates during scale-up?

Stabilization methods include:

  • Low-temperature cyclization (-20°C) to prevent decomposition of N-aminopyrrole intermediates .
  • Protecting groups : Boc-protection at N4 enhances solubility and reduces side reactions .
  • Continuous-flow systems : Reduced residence time (<5 min) minimizes byproduct formation .

Q. How does polymorphism impact the pharmacokinetics of pyrrolotriazine-based drugs?

Crystalline forms (e.g., (3R,4R)-4-amino derivatives) exhibit variable solubility and bioavailability. Form II (melting point: 215°C) shows 3x higher oral exposure in rat models vs. amorphous forms, attributed to enhanced dissolution rates .

Q. What computational tools predict the binding modes of pyrrolotriazine derivatives with kinase targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) map interactions with ATP-binding pockets. For FGFR inhibitors, hydrophobic interactions with Val492 and H-bonds with Asp522 correlate with IC₅₀ values .

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